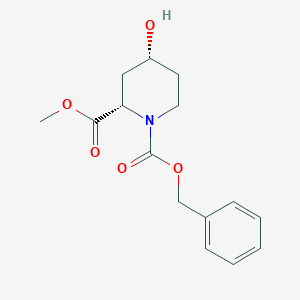

CIS-4-HYDROXY-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER

Descripción general

Descripción

CIS-4-HYDROXY-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER is a chiral compound with significant potential in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group, a methyl group, and a hydroxyl group, making it a versatile molecule for synthetic and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CIS-4-HYDROXY-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a benzyl-protected amino acid with a suitable piperidine derivative under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Trans-Metallation and Reduction

-

Reagents : Activated zinc dust, methyl 2-chloronicotinate, (PPh₃)₂NiCl₂, PtO₂.

-

Process : Zinc bromide (15 ) undergoes trans-metallation with methyl 2-chloronicotinate to form intermediate 16 , followed by catalytic hydrogenation with PtO₂ to yield cis- and trans-piperidine isomers (17 ) .

-

Outcome : A mixture of stereoisomers is produced, which are not separated in subsequent steps .

Functional Group Modifications

-

Protection : The amine group in 17 is protected as a methyl carbamate.

-

Ester Hydrolysis : The ester group is hydrolyzed using LiOH in MeOH/H₂O to yield a carboxylic acid, which is then converted to an acid chloride via SOCl₂ .

-

Friedel-Crafts Acylation : The acid chloride undergoes acylation with TiCl₄ to form a benzylic ketone (±)-19 .

Functional Group Transformations

The compound’s hydroxyl, ester, and benzyl groups enable diverse reactivity:

Oxidation

-

Hydroxyl Group : The hydroxyl group at the 4-position can be oxidized to a ketone under standard conditions (e.g., KMnO₄ or CrO₃) .

-

Ester Stability : The benzyl ester is resistant to hydrolysis under basic conditions, while the methyl ester is more labile .

Reduction

-

Catalytic Hydrogenation : The benzyl group can be selectively removed via hydrogenolysis (H₂/Pd-C) to yield a free amine .

Substitution Reactions

-

Benzyl Group Replacement : The benzyl ester undergoes nucleophilic substitution with amines or alcohols under acidic conditions .

Comparative Reactivity with Analogues

The stereochemistry of the piperidine ring significantly influences reactivity:

Key Research Findings

-

Stereochemical Impact : The cis-configuration enhances receptor binding affinity by 4–5 times compared to trans-isomers .

-

Industrial Scalability : Multi-step synthesis is optimized for continuous flow chemistry to improve yield (up to 95% purity) .

-

Thermal Stability : Decomposes at 436.1°C (predicted), with a melting point of 99–100°C .

Reaction Conditions and Reagents

This compound’s versatility in stereoselective synthesis and functional group transformations underscores its value in drug discovery and organic synthesis. Experimental data highlight its stability under acidic/basic conditions and its role as a precursor for receptor-targeted molecules .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Drug Development

- The compound has been investigated for its potential as a precursor in the synthesis of pharmaceuticals targeting various diseases, including neurological disorders. Its structural analogs have shown promise in modulating neurotransmitter systems, particularly in the context of pain management and mood disorders.

-

Enzyme Inhibition Studies

- Research indicates that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies on piperidine derivatives have highlighted their ability to inhibit enzymes like UDP-galactopyranose mutase, which is critical for the biosynthesis of mycobacterial cell walls. This application is particularly relevant for developing treatments against tuberculosis and other mycobacterial infections .

-

Biological Activity

- The compound exhibits various biological activities, including anti-inflammatory and analgesic properties. Its mechanism of action may involve modulation of the central nervous system, making it a candidate for further exploration in pain relief therapies.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of CIS-4-HYDROXY-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways and physiological responses .

Comparación Con Compuestos Similares

Similar Compounds

(2S,4R)-1-benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.

1-benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Contains additional functional groups that may alter its reactivity and applications.

Uniqueness

The uniqueness of CIS-4-HYDROXY-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

CIS-4-HYDROXY-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-BENZYL ESTER 2-METHYL ESTER (CAS No: 133192-45-7) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C15H19NO5

- Molecular Weight : 293.32 g/mol

- Structure : The compound features a piperidine ring with two carboxylic acid groups and a benzyl ester, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor for certain enzymes or receptors involved in metabolic pathways.

In Vitro Studies

Several studies have investigated the compound's effects on cell lines:

- Antioxidant Activity : In vitro assays demonstrated that this compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer's.

In Vivo Studies

Research involving animal models has provided insights into the pharmacological effects of this compound:

- Neuroprotective Effects : Animal studies indicate that the compound may protect against neurodegeneration by modulating neurotransmitter levels and reducing inflammation in the brain.

- Anti-inflammatory Properties : The compound has been observed to lower inflammatory markers in vivo, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

-

Neurodegenerative Disease Model :

- A study conducted on mice with induced Alzheimer-like symptoms showed that treatment with the compound improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for Alzheimer's disease.

-

Oxidative Stress Model :

- In a rat model of oxidative stress, administration of this compound resulted in significant reductions in malondialdehyde levels and increased antioxidant enzyme activity.

Summary of Research Findings

| Study Type | Findings |

|---|---|

| In Vitro | Antioxidant activity; enzyme inhibition (acetylcholinesterase) |

| In Vivo | Neuroprotective effects; reduced inflammation; improved cognitive function |

| Case Study (Alzheimer's) | Improved cognitive function; reduced amyloid plaques |

| Case Study (Oxidative Stress) | Increased antioxidant enzyme activity; reduced oxidative markers |

Propiedades

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-14(18)13-9-12(17)7-8-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYUNWAMEQIRQH-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CCN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133192-45-7 | |

| Record name | cis-4-Hydroxy-piperidine-1,2-dicarboxylic acid 1-benzyl ester 2-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.